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Compound of Interest

Compound Name: GSK3179106

Cat. No.: B607825 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of

GSK3179106, a potent and selective inhibitor of the Rearranged during Transfection (RET)

receptor tyrosine kinase. The information presented herein is intended to support further

research and development efforts in the field of kinase inhibition.

Executive Summary
GSK3179106 is a small molecule inhibitor targeting the RET kinase, a key regulator of cell

proliferation, survival, and differentiation.[1] Aberrant RET signaling is implicated in various

cancers and other conditions like Irritable Bowel Syndrome (IBS).[2][3] GSK3179106 has

demonstrated high potency against RET kinase in both biochemical and cellular assays. A key

characteristic of this inhibitor is its favorable selectivity profile, having been screened against a

broad panel of kinases. This document summarizes the quantitative data on its inhibitory

activity, details the experimental methodologies used for its characterization, and provides

visual representations of the relevant biological pathways and experimental workflows.

Quantitative Kinase Inhibition Profile
The inhibitory activity of GSK3179106 has been quantified against its primary target, RET

kinase, and a wider panel of kinases to establish its selectivity.

Potency against RET Kinase
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GSK3179106 is a highly potent inhibitor of RET kinase, with activity in the low nanomolar

range.

Target Assay Type IC50 Value (nM)

Human RET Biochemical (Cell-free) 0.3[1] - 0.4[4]

Human RET Cellular (TT cells) 11.1[4]

Rat RET Biochemical (Cell-free) 0.2[4]

Kinase Selectivity Panel
GSK3179106 has demonstrated a high degree of selectivity for RET kinase. In a broad

screening panel of over 300 recombinant kinases, only 26 were found to be inhibited at a 1 µM

test concentration.[1][2][3] The detailed list of these 26 kinases is provided in the supporting

information of the primary publication by Schenck Eidam et al. in ACS Medicinal Chemistry

Letters, 2018.[2][3]

Furthermore, a chemoproteomics study in rat colon tissue identified Discoidin Domain Receptor

1 (DDR1) and Discoidin Domain Receptor 2 (DDR2) as potential off-targets with binding

affinities comparable to RET.[2]

Off-Target Apparent Kd (µM)

DDR1 0.04[2]

DDR2 0.09[2]

Experimental Protocols
The following sections describe the general methodologies employed to determine the kinase

inhibition profile of compounds like GSK3179106.

Biochemical Kinase Inhibition Assay (Luminescence-
based)
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This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified kinase.

A common method, such as ADP-Glo™, measures the amount of ADP produced during the

kinase reaction.

Principle: The kinase reaction consumes ATP and generates ADP. The amount of ADP

produced is directly proportional to the kinase activity. The assay is performed in two steps:

first, stopping the kinase reaction and depleting the remaining ATP; second, converting the

generated ADP back to ATP, which is then used to generate a luminescent signal via a

luciferase reaction. A lower luminescent signal indicates a higher degree of kinase inhibition.

General Protocol:

Compound Preparation: A stock solution of GSK3179106 is prepared in 100% DMSO. Serial

dilutions are then made to generate a range of test concentrations.

Assay Plate Preparation: The diluted compounds are added to the wells of a microplate.

Control wells containing only DMSO (100% activity) and wells without the enzyme (0%

activity) are included.

Kinase Reaction: A solution containing the purified recombinant RET kinase is added to each

well. The plate is incubated to allow the inhibitor to bind to the kinase.

Initiation: A master mix containing the kinase-specific substrate and ATP is added to all wells

to start the reaction. The plate is incubated at a controlled temperature (e.g., 30°C).

Detection:

An ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining

ATP.

A Kinase Detection Reagent is then added to convert ADP to ATP and initiate the

luciferase reaction, generating a luminescent signal.

Data Analysis: The luminescence is measured using a plate reader. The IC50 value is

calculated by plotting the percentage of inhibition against the logarithm of the inhibitor

concentration.
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Cellular RET Autophosphorylation Assay
This assay measures the ability of an inhibitor to block RET kinase activity within a cellular

context by quantifying the level of RET autophosphorylation.

Principle: In cells that express RET, its activation leads to the phosphorylation of specific

tyrosine residues on the kinase itself. An inhibitor will reduce the level of this phosphorylation.

This can be measured using immunoassays with antibodies specific to the phosphorylated form

of RET.

General Protocol:

Cell Culture: A human cell line with endogenous RET expression (e.g., TT medullary thyroid

carcinoma cells) is cultured in multi-well plates.

Compound Treatment: The cells are treated with various concentrations of GSK3179106 and

incubated for a specific period.

Cell Lysis: The cells are washed and then lysed to release the cellular proteins.

Detection (ELISA-based):

The cell lysates are transferred to an ELISA plate coated with an antibody that captures

total RET protein.

A second antibody, specific to a phosphorylated tyrosine residue on RET (e.g., Phospho-

RET), and linked to a detection enzyme (like HRP), is added.

A substrate is added that produces a colorimetric or chemiluminescent signal in the

presence of the detection enzyme.

Data Analysis: The signal is measured with a plate reader. The IC50 value is determined by

plotting the percentage of inhibition of RET phosphorylation against the inhibitor

concentration.

Visualizations
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Caption: Canonical RET signaling pathway and the inhibitory action of GSK3179106.

Kinase Inhibitor Selectivity Profiling Workflow
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Caption: General experimental workflow for determining kinase inhibitor selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [GSK3179106: A Technical Overview of its RET Kinase
Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607825#gsk3179106-ret-kinase-selectivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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